2-Bromo-5-fluoropyridin-4-amine 2-Bromo-5-fluoropyridin-4-amine
Brand Name: Vulcanchem
CAS No.: 887570-94-7
VCID: VC2323082
InChI: InChI=1S/C5H4BrFN2/c6-5-1-4(8)3(7)2-9-5/h1-2H,(H2,8,9)
SMILES: C1=C(C(=CN=C1Br)F)N
Molecular Formula: C5H4BrFN2
Molecular Weight: 191 g/mol

2-Bromo-5-fluoropyridin-4-amine

CAS No.: 887570-94-7

Cat. No.: VC2323082

Molecular Formula: C5H4BrFN2

Molecular Weight: 191 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-fluoropyridin-4-amine - 887570-94-7

Specification

CAS No. 887570-94-7
Molecular Formula C5H4BrFN2
Molecular Weight 191 g/mol
IUPAC Name 2-bromo-5-fluoropyridin-4-amine
Standard InChI InChI=1S/C5H4BrFN2/c6-5-1-4(8)3(7)2-9-5/h1-2H,(H2,8,9)
Standard InChI Key VSBXRKVNILPDOB-UHFFFAOYSA-N
SMILES C1=C(C(=CN=C1Br)F)N
Canonical SMILES C1=C(C(=CN=C1Br)F)N

Introduction

Structural Characteristics

2-Bromo-5-fluoropyridin-4-amine belongs to the class of halogenated aminopyridines, featuring a distinct substitution pattern that defines its chemical identity. The molecular structure contains both electron-withdrawing halogen substituents and a nucleophilic amino group, creating a molecule with unique reactivity profiles.

Basic Structural Information

The fundamental structural parameters of 2-Bromo-5-fluoropyridin-4-amine are presented in Table 1, providing essential information for its identification and characterization.

Table 1: Structural Information of 2-Bromo-5-fluoropyridin-4-amine

ParameterDetails
Molecular FormulaC5H4BrFN2
SMILESC1=C(C(=CN=C1Br)F)N
InChIInChI=1S/C5H4BrFN2/c6-5-1-4(8)3(7)2-9-5/h1-2H,(H2,8,9)
InChIKeyVSBXRKVNILPDOB-UHFFFAOYSA-N
CID817113

The structure consists of a pyridine core with bromine at position 2, creating a carbon-bromine bond that is reactive in various coupling reactions. The fluorine at position 5 introduces electron-withdrawing properties, while the amino group at position 4 provides a nucleophilic site for potential transformations .

Electronic Structure Considerations

The presence of both electron-withdrawing halogens (bromine and fluorine) and the electron-donating amino group creates an interesting electronic distribution within the molecule. The nitrogen in the pyridine ring, combined with these substituents, establishes a compound with multiple reactivity sites and a distinct electronic profile that influences its chemical behavior.

Physical and Analytical Properties

Understanding the physical properties of 2-Bromo-5-fluoropyridin-4-amine is essential for its identification, purification, and application in various chemical processes.

Mass Spectrometry Characteristics

The compound exhibits distinctive mass spectrometry characteristics, with predicted collision cross section (CCS) values for various adducts as shown in Table 2. These values are particularly useful for analytical identification using ion mobility mass spectrometry techniques.

Table 2: Predicted Collision Cross Section (CCS) Values for 2-Bromo-5-fluoropyridin-4-amine

Adductm/zPredicted CCS (Ų)
[M+H]+190.96148131.2
[M+Na]+212.94342134.4
[M+NH4]+207.98802135.9
[M+K]+228.91736134.5
[M-H]-188.94692130.9
[M+Na-2H]-210.92887135.0
[M]+189.95365130.3
[M]-189.95475130.3

These predicted CCS values indicate that the compound has a relatively compact three-dimensional structure, with slight variations depending on the adduct formation. The protonated form ([M+H]+) shows a CCS value of 131.2 Ų, while the ammonium adduct ([M+NH4]+) displays the largest cross-section at 135.9 Ų .

Chemical Reactivity

The distinctive substitution pattern of 2-Bromo-5-fluoropyridin-4-amine confers specific reactivity patterns that make it valuable in chemical synthesis.

Reactive Sites

The molecule contains three principal reactive sites:

  • The bromine at position 2 provides an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings.

  • The fluorine at position 5 can potentially undergo nucleophilic aromatic substitution under appropriate conditions, although this typically requires strong nucleophiles due to fluorine's bond strength.

  • The amino group at position 4 can serve as a nucleophile in various reactions, including acylation, alkylation, and condensation reactions.

Comparison with Related Compounds

Understanding the relationship between 2-Bromo-5-fluoropyridin-4-amine and structurally similar compounds provides context for its properties and potential applications.

Structural Analogs

Table 3 presents a comparison of 2-Bromo-5-fluoropyridin-4-amine with several structurally related compounds that appear in chemical databases:

Table 3: Comparison of 2-Bromo-5-fluoropyridin-4-amine with Structural Analogs

CompoundMolecular FormulaKey Structural Differences
2-Bromo-5-fluoropyridin-4-amineC5H4BrFN2Reference compound
2-Bromo-5-fluoropyridineC5H3BrFNLacks amino group at position 4
5-Bromo-2-fluoropyridin-4-amineC5H4BrFN2Positions of bromine and fluorine are interchanged
2-Bromo-4-fluoropyridineC5H3BrFNHas fluorine at position 4 instead of 5; lacks amino group

The differences in substitution patterns among these compounds would likely result in distinct chemical behaviors, reflecting the important role that both the nature and position of substituents play in determining the properties of heterocyclic compounds .

Reactivity Comparisons

While 2-Bromo-5-fluoropyridine lacks the amino group present in 2-Bromo-5-fluoropyridin-4-amine, examining its documented reactions can provide insights into the potential reactivity of the bromine substituent. For instance, 2-bromo-5-fluoropyridine has been employed in metal-catalyzed coupling reactions and conversion to organometallic intermediates via metal-halogen exchange .

Applications in Chemical Research

The unique structural features of 2-Bromo-5-fluoropyridin-4-amine suggest several potential applications in chemical research and synthesis.

As a Building Block in Organic Synthesis

The presence of three different functional groups (bromine, fluorine, and amine) on the pyridine ring makes 2-Bromo-5-fluoropyridin-4-amine a potentially valuable building block in organic synthesis. Its utility stems from the ability to selectively transform each functional group, enabling the construction of more complex molecules with defined substitution patterns.

Research Challenges and Future Directions

Research involving 2-Bromo-5-fluoropyridin-4-amine faces several challenges and opportunities for future investigation.

Synthetic Challenges

Developing efficient and selective synthetic routes to prepare 2-Bromo-5-fluoropyridin-4-amine remains a challenge. Control of regioselectivity in functionalization reactions and optimization of reaction conditions would be key research areas.

Future Research Opportunities

Future research directions for 2-Bromo-5-fluoropyridin-4-amine might include:

  • Development of more efficient synthetic methods

  • Detailed investigation of its reactivity profile

  • Exploration of its utility in the preparation of biologically active compounds

  • Study of its potential applications in materials science

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